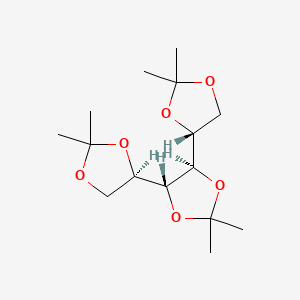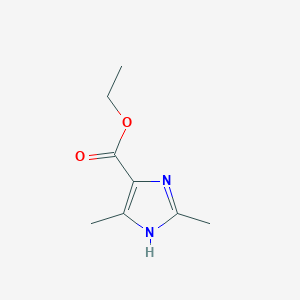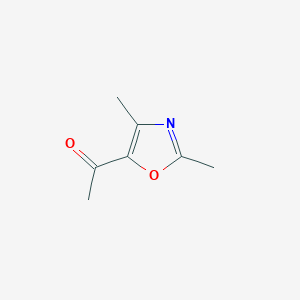
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” is a heterocyclic compound . It has a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound has a molecular weight of 232.11 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” is represented by the formula C9H11CL2N3 . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” has a molecular weight of 232.11 . It is recommended to be stored at 0-8 C .
Wissenschaftliche Forschungsanwendungen
General Information
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H11Cl2N3 . It’s often used as a building block in the synthesis of more complex molecules .
Potential Applications
While specific applications for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine are not readily available, compounds containing a piperidine nucleus or a pyrimidine scaffold have been studied extensively for their potential therapeutic applications .
Anticancer Applications
Piperidine derivatives have been studied for their potential anticancer properties . The exact methods of application and experimental procedures would depend on the specific derivative and the type of cancer being targeted.
Antimicrobial Applications
Pyrimidine scaffolds have been used in the development of new antibiotics to combat multidrug-resistant microbial pathogens . The methods of application would typically involve synthesizing the pyrimidine derivative and testing its antimicrobial activity against various pathogens.
Antiviral Applications
Piperidine derivatives have also been studied for their potential antiviral properties . The methods of application would likely involve synthesizing the piperidine derivative and testing its antiviral activity against various viruses.
Antimalarial Applications
Pyrimidine scaffolds have been used in the development of new antimalarial drugs . The methods of application would typically involve synthesizing the pyrimidine derivative and testing its antimalarial activity against various strains of the malaria parasite .
Anti-Inflammatory Applications
Piperidine derivatives have been studied for their potential anti-inflammatory properties . The methods of application would likely involve synthesizing the piperidine derivative and testing its anti-inflammatory activity in relevant models .
Analgesic Applications
Piperidine derivatives have also been studied for their potential analgesic (pain-relieving) properties . The methods of application would likely involve synthesizing the piperidine derivative and testing its analgesic activity in relevant pain models .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dichloro-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXXDXQRYCWVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282654 | |
| Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine | |
CAS RN |
7038-67-7 | |
| Record name | 4,6-Dichloro-2-(1-piperidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7038-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 27082 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007038677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7038-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















